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molecular formula C7H10O3 B8669047 4-Propoxyfuran-2(5H)-one CAS No. 112857-54-2

4-Propoxyfuran-2(5H)-one

Cat. No. B8669047
M. Wt: 142.15 g/mol
InChI Key: ZYEQSMWILVQVIQ-UHFFFAOYSA-N
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Patent
US04855320

Procedure details

Preparation analogous to Example 91 from 4-methoxy-2(5H)-furanone and propanol; b.p.10 143°-145° C. Yield: 39%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH2:7][O:6][C:5](=[O:8])[CH:4]=1.[CH2:9](O)[CH2:10]C>>[CH2:1]([O:2][C:3]1[CH2:7][O:6][C:5](=[O:8])[CH:4]=1)[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(OC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
b.p.10 143°-145° C

Outcomes

Product
Name
Type
Smiles
C(CC)OC1=CC(OC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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